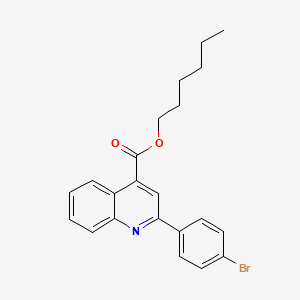
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-溴苯基)喹啉-4-羧酸己酯是一种化学化合物,其分子式为C22H22BrNO2,分子量为412.33 g/mol 。该化合物属于喹啉衍生物类,以其多样的生物活性以及在各个研究领域的应用而闻名。
准备方法
合成路线和反应条件
2-(4-溴苯基)喹啉-4-羧酸己酯的合成通常涉及在合适的催化剂存在下,4-溴苯基喹啉-4-羧酸与己醇反应。 反应在回流条件下进行,以促进酯化反应 。
工业生产方法
虽然2-(4-溴苯基)喹啉-4-羧酸己酯的具体工业生产方法尚未得到充分记录,但总体方法涉及使用优化条件进行大规模酯化反应,以确保高产率和纯度。使用连续流反应器和先进的纯化技术可以提高工业生产效率。
化学反应分析
反应类型
2-(4-溴苯基)喹啉-4-羧酸己酯可以进行各种化学反应,包括:
取代反应: 苯环上的溴原子可以被其他亲核试剂取代。
氧化和还原: 在适当条件下,喹啉环可以参与氧化还原反应。
水解: 酯键可以水解生成相应的羧酸和醇.
常用试剂和条件
取代反应: 常用试剂包括胺或硫醇等亲核试剂,通常在碱的存在下。
氧化和还原: 可以使用高锰酸钾(氧化)或硼氢化钠(还原)等试剂。
水解: 酸性或碱性条件可以促进酯键的水解。
主要形成的产物
取代反应: 产物包括苯环上具有不同取代基的衍生物。
氧化和还原: 产物包括喹啉环的氧化或还原形式。
水解: 产物为4-溴苯基喹啉-4-羧酸和己醇.
科学研究应用
2-(4-溴苯基)喹啉-4-羧酸己酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其生物活性,正在探索其潜在的治疗应用。
工业: 用于开发新材料和化学工艺.
作用机理
2-(4-溴苯基)喹啉-4-羧酸己酯的作用机制涉及其与特定分子靶标的相互作用。喹啉环可以插入DNA中,破坏其功能,并导致潜在的抗癌作用。 此外,该化合物可以抑制某些酶,从而有助于其抗菌活性 。
作用机制
The mechanism of action of Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial activity .
相似化合物的比较
2-(4-溴苯基)喹啉-4-羧酸己酯可以与其他喹啉衍生物进行比较,例如:
- 2-(4-甲基苯基)喹啉-4-羧酸己酯
- 2-(4-氯苯基)喹啉-4-羧酸己酯
- 2-(4-甲氧基苯基)喹啉-4-羧酸己酯
这些化合物具有相似的结构,但在苯环上的取代基不同,这会影响它们的化学和生物性质。 2-(4-溴苯基)喹啉-4-羧酸己酯的独特之处在于存在溴原子,这可以增强其反应性和生物活性 。
生物活性
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a quinoline core substituted with a bromine atom and a hexyl ester group. Its molecular formula is C18H18BrNO2, with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting its function, which may lead to anticancer effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, contributing to its antimicrobial properties .
- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
In vitro assays have shown that the compound can induce apoptosis and inhibit cell proliferation in these cancer types .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against various pathogens, demonstrating significant antibacterial effects. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These results indicate that the compound could be a valuable agent in treating infections caused by resistant strains .
Case Studies
Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential applications of this compound:
- Study on HDAC Inhibition : A study synthesized various quinoline derivatives that demonstrated selective inhibition of HDAC3, leading to significant anticancer activity in vitro. This compound may share similar properties due to its structural characteristics .
- Antimicrobial Efficacy : Research on quinoline derivatives has shown that modifications at the phenyl ring can enhance antimicrobial potency. This suggests that the bromine substituent in this compound may contribute to its effectiveness against microbial targets .
属性
分子式 |
C22H22BrNO2 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI 键 |
WHSMGUUZUCLMQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















